Protopine hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

15-methyl-7,9,19,21-tetraoxa-15-azapentacyclo[15.7.0.04,12.06,10.018,22]tetracosa-1(17),4,6(10),11,18(22),23-hexaen-3-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5.ClH/c1-21-5-4-13-7-18-19(25-10-24-18)8-14(13)16(22)6-12-2-3-17-20(15(12)9-21)26-11-23-17;/h2-3,7-8H,4-6,9-11H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWNVDSJZGYDVQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C=C2C(=O)CC4=C(C1)C5=C(C=C4)OCO5)OCO3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

130-86-9 (Parent) |

Source

|

| Record name | Protopine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006164472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70210654 |

Source

|

| Record name | Protopine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] |

Source

|

| Record name | Protopine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6894 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN 143 PARTS WATER @ 13 °C, SOL IN ALC |

Source

|

| Record name | PROTOPINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3556 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

PRISMS FROM ALC | |

CAS No. |

6164-47-2 |

Source

|

| Record name | Bis[1,3]benzodioxolo[4,5-c:5′,6′-g]azecin-13(5H)-one, 4,6,7,14-tetrahydro-5-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6164-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Protopine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006164472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | protopine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11440 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Protopine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Protopine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.633 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROTOPINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96481YJ70G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROTOPINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3556 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Protopine hydrochloride mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of Protopine (B1679745) Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protopine is a benzylisoquinoline alkaloid found in various plant species, notably within the Papaveraceae and Fumariaceae families, such as opium poppy (Papaver somniferum) and Corydalis tubers.[1][2] As a pharmacologically active compound, protopine and its hydrochloride salt have garnered significant scientific interest for their diverse biological activities.[3] These activities span anti-inflammatory, anticancer, neuroprotective, and cardiovascular effects, suggesting a complex mechanism of action involving multiple molecular targets and signaling pathways.[3][4] This technical guide provides a comprehensive overview of the core mechanisms of action of protopine hydrochloride, supported by quantitative data, detailed experimental protocols, and visual diagrams of key signaling cascades.

Core Mechanisms of Action

This compound exerts its pleiotropic effects by modulating several key cellular processes. Its primary mechanisms can be categorized into anti-inflammatory, anticancer, neuropharmacological, and cardiovascular actions.

Anti-inflammatory Activity

Protopine demonstrates potent anti-inflammatory effects by intervening in crucial inflammatory signaling pathways.[3][5]

-

Inhibition of MAPK and NF-κB Signaling: Protopine has been shown to suppress the inflammatory response triggered by agents like lipopolysaccharide (LPS) and carrageenan.[5] It achieves this by inhibiting the phosphorylation of mitogen-activated protein kinases (MAPKs), including p38, ERK1/2, and JNK.[4][5] This upstream inhibition prevents the degradation of IκBα, the inhibitory subunit of Nuclear Factor-kappa B (NF-κB).[5][6] Consequently, the nuclear translocation and activation of NF-κB are blocked, leading to the downregulation of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[4][5] It also attenuates the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[5]

-

Modulation of NLRP3 Inflammasome: Protopine can alleviate intestinal epithelial cell injury by retarding the activation of the NLR family pyrin domain containing 3 (NLRP3) inflammasome, a key component of the innate immune response.[7] By inhibiting the NLRP3 and NF-κB signaling pathways, protopine reduces inflammation and oxidative stress in the intestinal epithelium.[7]

Anticancer Activity

Protopine exhibits significant antitumor activity against various cancer cell lines, including liver, prostate, and breast cancer, through multiple mechanisms.[3][8]

-

Induction of Apoptosis via ROS/PI3K/Akt Pathway: In liver carcinoma cells, protopine induces the generation of reactive oxygen species (ROS).[2][8] This increase in ROS acts as an upstream regulator that inhibits the PI3K/Akt signaling pathway, a critical cascade for cell survival and proliferation.[2][8] Inhibition of this pathway leads to the activation of the intrinsic (mitochondrial) apoptosis pathway, characterized by an increase in the expression of caspase-9 and caspase-3 and a decrease in the levels of anti-apoptotic proteins like Bcl-2.[2][8]

-

Microtubule Stabilization and Mitotic Arrest: In hormone-refractory prostate cancer cells, protopine functions as a novel microtubule-stabilizing agent.[4][9] By promoting tubulin polymerization, it disrupts microtubule dynamics, leading to cell cycle arrest in the mitotic (M) phase.[9][10] This mitotic arrest subsequently triggers apoptosis by increasing the activity of the Cdk1/cyclin B1 complex and modulating the Bcl-2 family of proteins, including the phosphorylation of Bcl-2 and downregulation of Mcl-1.[4][9]

Neuropharmacological Effects

Protopine interacts with several targets in the central nervous system, underpinning its potential for treating neurodegenerative diseases and mood disorders.

-

Acetylcholinesterase (AChE) Inhibition: Protopine is a specific, reversible, and competitive inhibitor of acetylcholinesterase, the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132).[2][3] This activity increases acetylcholine levels in the synaptic cleft, which may be beneficial in conditions characterized by cholinergic deficits, such as Alzheimer's disease.[3]

-

Inhibition of Serotonin (B10506) and Noradrenaline Transporters: Protopine inhibits the serotonin transporter (SERT) and the noradrenaline transporter (NET).[2][11] The inhibition of these transporters increases the synaptic availability of serotonin and noradrenaline, which is a common mechanism for antidepressant drugs.[11] Its effect on SERT is significantly more potent than on NET.[11]

-

GABA Receptor Modulation: Protopine has been shown to enhance the binding of gamma-aminobutyric acid (GABA) to its receptors in the brain.[3] By increasing GABA-mediated Cl- influx, it can lead to membrane hyperpolarization, reducing neuronal excitability and producing sedative and anticonvulsant effects.[3]

Cardiovascular Effects

Protopine exhibits complex effects on the cardiovascular system, including anti-arrhythmic and vasodilatory properties, primarily through the modulation of ion channels.[12][13]

-

Broad-Spectrum Ion Channel Inhibition: Electrophysiological studies have revealed that protopine is not a selective calcium channel blocker but rather a promiscuous inhibitor of multiple cation channels.[13] In cardiac myocytes, it inhibits L-type Ca2+ currents (ICa,L), the inward rectifier (IK1) and delayed rectifier (IK) potassium currents, and the fast sodium current (INa).[13] This multi-channel blockade contributes to its ability to shorten the action potential duration, depress the upstroke rate, and reduce cardiac contractility.[12][13]

-

Anti-platelet Aggregation: Protopine inhibits platelet aggregation through several mechanisms.[3][14] It can inhibit the synthesis of thromboxane (B8750289) A2 (TXA2) via the COX pathway, increase levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), and inhibit the influx of Ca2+, all of which are critical for platelet activation.[3][14]

Quantitative Data Summary

The following table summarizes key quantitative data regarding the inhibitory and modulatory activities of this compound.

| Target/Activity | Value | Model System | Reference |

| Neuropharmacology | |||

| Serotonin Transporter (SERT) Inhibition | IC50 = 0.94 µM | In vitro assay | [11] |

| Serotonin Uptake Inhibition | Ki = 0.92 µM | In vitro assay | [11] |

| Noradrenaline Transporter (NET) Inhibition | IC50 = 19.5 µM | In vitro assay | [11] |

| Noradrenaline Uptake Inhibition | Ki = 19.26 µM | In vitro assay | [11] |

| GABA Receptor Binding Enhancement | 0.1 - 10 µM | Rat brain synaptic membranes | [3] |

| Anticholinesterase Activity | 50 - 100 µM | In vitro assay | [3] |

| Anticancer | |||

| Liver Carcinoma Cell (HepG2, Huh7) Effects | 10 - 40 µM | In vitro (cell viability, apoptosis) | [2] |

| Prostate Cancer Cell Effects | 30 µM | In vitro (Bcl-2 modulation) | [3] |

| Various Cancer Cell Line Cytotoxicity | IC50 = 6.68 µM (HL-60) | In vitro (MTT assay) | [3] |

| IC50 = 20.47 µM (A-549) | [3] | ||

| IC50 = 22.59 µM (MCF-7) | [3] | ||

| Anti-inflammatory | |||

| NO & PGE2 Secretion Inhibition | 5, 10, 20 µM | LPS-stimulated BV2 cells | [5] |

| Cardiovascular | |||

| L-type Ca2+ Current (ICa,L) Reduction | 25 µM (to 89.1% of control) | Guinea-pig ventricular myocytes | [13] |

| 100 µM (to 45.8% of control) | [13] | ||

| Sodium Current (INa) Reduction | 25 µM (53% reduction at -30 mV) | Guinea-pig ventricular myocytes | [13] |

Key Experimental Methodologies

The investigation of protopine's mechanism of action relies on a suite of standard and advanced molecular and cellular biology techniques.

Cell Viability Assessment (MTT Assay)

This colorimetric assay is used to measure the cytotoxic effects of protopine on cancer cell lines.

-

Protocol:

-

Cell Seeding: Plate cells (e.g., HepG2, PC-3) in 96-well plates at a density of 1×10^4 to 5×10^4 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 1-100 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.[8]

-

Apoptosis Analysis (Flow Cytometry)

This technique quantifies the extent of apoptosis induced by protopine.

-

Protocol (Annexin V-FITC/Propidium Iodide Staining):

-

Cell Treatment: Treat cells with protopine as described for the viability assay.

-

Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's kit instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.[8]

-

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect changes in the expression levels of key proteins in signaling pathways affected by protopine.

-

Protocol:

-

Protein Extraction: Lyse protopine-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, Caspase-3, Bcl-2, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6][8]

-

Conclusion

This compound is a multifaceted alkaloid with a complex pharmacological profile. Its mechanism of action involves the simultaneous modulation of multiple critical cellular targets and pathways. The well-documented inhibition of inflammatory cascades (MAPK/NF-κB), induction of apoptosis in cancer cells (ROS/PI3K/Akt, microtubule stabilization), modulation of key neurotransmitter systems (AChE, SERT, NET), and broad-spectrum inhibition of cardiovascular ion channels highlight its significant therapeutic potential. For drug development professionals, protopine serves as a compelling lead compound whose diverse mechanisms could be leveraged for indications in oncology, neurodegenerative disorders, and inflammatory diseases. Further research should focus on elucidating the precise binding interactions with its molecular targets and optimizing its structure to enhance potency and selectivity for desired therapeutic outcomes.

References

- 1. Protopine - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. Protopine - LKT Labs [lktlabs.com]

- 5. Protopine attenuates inflammation stimulated by carrageenan and LPS via the MAPK/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. all-imm.com [all-imm.com]

- 8. Protopine triggers apoptosis via the intrinsic pathway and regulation of ROS/PI3K/Akt signalling pathway in liver carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protopine, a novel microtubule-stabilizing agent, causes mitotic arrest and apoptotic cell death in human hormone-refractory prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scientificlabs.com [scientificlabs.com]

- 11. selleckchem.com [selleckchem.com]

- 12. Protopine | C20H19NO5 | CID 4970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Electrophysiological effects of protopine in cardiac myocytes: inhibition of multiple cation channel currents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification and Quantification, Metabolism and Pharmacokinetics, Pharmacological Activities, and Botanical Preparations of Protopine: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Protopine Hydrochloride: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protopine (B1679745), an isoquinoline (B145761) alkaloid primarily isolated from plants of the Papaveraceae and Fumariaceae families, has demonstrated a remarkable spectrum of pharmacological activities.[1][2] As a salt, protopine hydrochloride offers improved solubility for experimental applications.[3][] This technical guide provides an in-depth review of the core biological activities of this compound, focusing on its anticancer, anti-inflammatory, cardiovascular, and neurological effects. It consolidates quantitative data, details key experimental protocols, and visualizes the complex signaling pathways involved to serve as a comprehensive resource for the scientific community.

Anticancer Activities

This compound exhibits potent anti-tumor effects across various cancer types, including liver, breast, and prostate cancers, through multiple mechanisms such as inducing apoptosis, inhibiting cell proliferation and metastasis, and generating reactive oxygen species (ROS).[5][6][7]

Mechanism of Action

Protopine's anticancer activity is multifaceted. In liver carcinoma cells (HepG2 and Huh7), it inhibits cell viability, migration, and the epithelial-mesenchymal transition (EMT) process.[5] This is achieved primarily through the induction of apoptosis via the intrinsic, or mitochondrial, pathway. Key events include the increased expression and cleavage of caspases-9 and -3, a decrease in anti-apoptotic proteins Bcl-2 and Bcl-xl, and the subsequent release of cytochrome c from the mitochondria into the cytosol.[5][7]

A crucial aspect of this process is the protopine-induced generation of intracellular ROS, which subsequently inhibits the pro-survival PI3K/Akt signaling pathway.[5][7] In human breast cancer cells (MDA-MB-231), protopine's cytotoxic effects are also linked to ROS accumulation and the induction of DNA damage, leading to caspase-dependent cell death.[6]

Furthermore, in hormone-refractory prostate cancer cells, protopine acts as a novel microtubule-stabilizing agent.[8][9] This action promotes tubulin polymerization, leading to mitotic arrest and, ultimately, apoptotic cell death. This is associated with an increase in the activity of the cyclin-dependent kinase 1 (Cdk1)/cyclin B1 complex and the downregulation of the anti-apoptotic protein Mcl-1.[1][8][9]

Quantitative Data: Anticancer Activity

| Cell Line | Activity | Concentration / IC50 | In Vivo Model | Dosage (In Vivo) | Reference |

| HepG2, Huh-7 (Liver Carcinoma) | Inhibition of viability, migration, invasion; Apoptosis & ROS induction | 10-40 µM | Xenograft BALB/c mice | 5-20 mg/kg (i.v.) | [5] |

| MDA-MB-231 (Breast Cancer) | Cytotoxicity, inhibition of cell growth | IC50: 32 µg/mL | - | - | [6] |

| Hormone-Refractory Prostate Cancer | Anti-proliferative, apoptosis induction | Not specified | - | - | [8] |

Featured Experimental Protocol: Cell Viability (MTT Assay)

This protocol is based on the methodology used to assess the effect of protopine on liver carcinoma cell viability.[7]

-

Cell Seeding: Plate HepG2 or Huh7 cells in 96-well plates at a density of 5 x 10³ cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: Prepare various concentrations of this compound in the appropriate cell culture medium. Replace the existing medium with the protopine-containing medium. Include a vehicle control (medium with the solvent used for protopine, e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the treated cells for specified time points (e.g., 24, 48, 72, 96 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the logarithm of the protopine concentration and performing a non-linear regression analysis.

Anti-inflammatory Activities

Protopine demonstrates significant anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[1][9][10]

Mechanism of Action

In murine macrophages (RAW 264.7 cells) stimulated with lipopolysaccharide (LPS), protopine reduces the production of nitric oxide (NO), cyclooxygenase-2 (COX-2), and prostaglandin (B15479496) E₂ (PGE₂).[10] The underlying mechanism involves the inhibition of the phosphorylation of mitogen-activated protein kinases (MAPKs) and the subsequent blockade of the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB).[9][10][11] Protopine also exerts its anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) pathway.[1] In a model of intestinal epithelial cell injury, protopine was shown to retard the activation of the NLRP3 inflammasome and NF-κB signaling pathways.[12]

Quantitative Data: Anti-inflammatory Activity

| Model | Activity | Dosage / Concentration | Reference |

| Carrageenan-induced rat paw edema | Inhibition of edema (three-fold more potent than aspirin) | 50-100 mg/kg (i.p.) | [1][13] |

| LPS-stimulated RAW 264.7 cells | Reduction of NO, COX-2, PGE₂ | Concentrations not specified, but effective without cytotoxicity | [10] |

| PMA-stimulated HepG2 cells | Inhibition of MAPK/NF-κB signaling | Up to 40 µM (stable) | [11][14] |

Featured Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This in vivo protocol is based on the methodology used to assess the anti-inflammatory effects of protopine.[13]

-

Animals: Use male Wistar or Sprague-Dawley rats (150-200g). House them under standard laboratory conditions and fast them for 12-18 hours before the experiment, with free access to water.

-

Grouping: Divide animals into groups: a control group (vehicle, e.g., saline), a positive control group (e.g., Aspirin), and protopine-treated groups at various doses (e.g., 50 and 100 mg/kg).

-

Drug Administration: Administer this compound or the control substances intraperitoneally (i.p.) one hour before the carrageenan injection.

-

Inflammation Induction: Inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.

-

Edema Measurement: Measure the paw volume immediately before the carrageenan injection (V₀) and at regular intervals afterward (e.g., 1, 2, 3, 4, 5, and 6 hours) using a plethysmometer.

-

Data Analysis: Calculate the percentage of edema (inflammation) for each animal at each time point using the formula: Edema (%) = [(Vt - V₀) / V₀] * 100, where Vt is the paw volume at time 't'. Compare the percentage of edema in the treated groups with the control group to determine the percentage of inhibition.

Cardiovascular Activities

This compound impacts the cardiovascular system primarily through its anti-platelet and anti-arrhythmic properties, which are linked to its ability to block specific ion channels.[8][15]

Mechanism of Action

Protopine is a potent antiplatelet agent that inhibits platelet aggregation induced by various agonists, including arachidonic acid (AA), ADP, collagen, and platelet-activating factor (PAF).[13] Its mechanism involves the selective inhibition of thromboxane (B8750289) A₂ (TXA₂) synthesis via the cyclooxygenase (COX) pathway, without affecting the lipoxygenase (LOP) pathway.[1][13] It also inhibits the release of Ca²⁺ from intracellular stores and its influx, which is a critical step in platelet activation.[1]

The anti-arrhythmic and negative inotropic effects of protopine are attributed to its function as a blocker of multiple cation channels.[15] In cardiac myocytes, it inhibits sodium (Na⁺), L-type calcium (Ca²⁺), and potassium (K⁺) currents, leading to a shortening of the action potential duration.[15]

Quantitative Data: Anti-Platelet Activity

| Agonist | IC50 (µM) | Reference |

| Arachidonic Acid (AA) | 12 ± 2 | [13] |

| ADP | 9 ± 2 | [13] |

| Collagen | 16 ± 2 | [13] |

| Platelet-Activating Factor (PAF) | 11 ± 1 | [13] |

Featured Experimental Protocol: Platelet Aggregation Assay

This protocol is based on the methodology for studying the effects of protopine on human platelet aggregation.[13]

-

Sample Preparation: Collect human blood from healthy volunteers into tubes containing 3.8% sodium citrate. Prepare platelet-rich plasma (PRP) by centrifuging the blood at 150 x g for 15 minutes. Prepare platelet-poor plasma (PPP) by further centrifuging the remaining blood at 1500 x g for 10 minutes.

-

Platelet Count: Adjust the platelet count in the PRP to approximately 2.5-3.0 x 10⁸ platelets/mL using PPP.

-

Aggregation Measurement: Use a platelet aggregometer. Pipette 450 µL of the adjusted PRP into a cuvette with a stir bar and allow it to stabilize at 37°C for 2 minutes.

-

Treatment: Add 50 µL of this compound solution (at various final concentrations) or vehicle control to the PRP and incubate for 3 minutes.

-

Induction: Add a platelet agonist (e.g., ADP, collagen, PAF, or arachidonic acid) at a concentration known to induce submaximal aggregation.

-

Data Recording: Record the change in light transmission for 5-10 minutes. The PPP is used as a reference for 100% aggregation, and the PRP as the 0% reference.

-

Data Analysis: Calculate the percentage inhibition of aggregation for each protopine concentration compared to the vehicle control. Determine the IC50 value from the concentration-response curve.

Neuroprotective and Neurological Activities

This compound exhibits a range of effects on the central nervous system, including neuroprotection, memory enhancement, and antidepressant-like activity.[5][16][17]

Mechanism of Action

Protopine is a specific, reversible, and competitive inhibitor of acetylcholinesterase (AChE), the enzyme that degrades acetylcholine.[5] This activity is linked to its ability to ameliorate scopolamine-induced memory impairment in mice.[5]

It also functions as an antidepressant by inhibiting both the serotonin (B10506) transporter (SERT) and the noradrenaline transporter (NET), thereby increasing the synaptic availability of these key neurotransmitters.[5][17] This dual inhibition is a characteristic of several effective antidepressant drugs.

Furthermore, protopine provides significant neuroprotection in models of brain injury. In focal cerebral ischemia, its protective effects are attributed to a combination of calcium antagonism, antioxidant activity (by increasing superoxide (B77818) dismutase), and inhibition of apoptosis.[16] In a model of neonatal hypoxic-ischemic brain damage, protopine was found to exert its neuroprotective effects by activating the AMPK/PGC1α pathway, which improves mitochondrial biogenesis and reduces ROS and apoptosis.[18][19]

Quantitative Data: Neurological Activity

| Model | Activity | Dosage (i.p.) | Reference |

| Scopolamine-induced amnesia (mice) | Antiamnesic effect | 0.1 and 1 mg/kg | [5] |

| 5-HTP-induced Head Twitch Response (mice) | Antidepressant-like effect | 5, 10, 20 mg/kg | [5][17] |

| Tail Suspension Test (mice) | Antidepressant-like effect | 3.75, 7.5, 30 mg/kg | [5][17] |

| Middle Cerebral Artery Occlusion (rats) | Neuroprotection | 0.98, 1.96, 3.92 mg/kg | [16] |

Featured Experimental Protocol: Tail Suspension Test (TST)

This protocol is based on the methodology for assessing the antidepressant-like effects of protopine in mice.[17]

-

Animals: Use male BALB/c or ICR mice (20-25g). Acclimate them to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer this compound (e.g., 3.75, 7.5, 30 mg/kg), a vehicle control, or a positive control (e.g., desipramine) via intraperitoneal (i.p.) injection 30-60 minutes before the test.

-

Test Apparatus: Use a tail suspension box, which is a chamber that allows the mouse to be suspended by its tail without its body touching any surfaces.

-

Suspension: Suspend each mouse individually by its tail using adhesive tape, placed approximately 1 cm from the tip of the tail. The mouse's head should be about 20 cm from the floor of the box.

-

Observation: Record the behavior of the mouse for a total of 6 minutes. The key behavior to measure is immobility, which is defined as the absence of any limb or body movements, except for those caused by respiration.

-

Data Analysis: Score the total duration of immobility during the final 4 minutes of the 6-minute test. A significant reduction in the duration of immobility in the protopine-treated groups compared to the vehicle control group indicates an antidepressant-like effect.

Conclusion

This compound is a pleiotropic alkaloid with a robust profile of biological activities. Its mechanisms of action are complex and involve the modulation of fundamental cellular processes, including key signaling pathways like PI3K/Akt, NF-κB, and AMPK, as well as direct interactions with enzymes and ion channels. The extensive preclinical data on its anticancer, anti-inflammatory, anti-platelet, and neuroprotective effects underscore its significant potential as a lead compound for the development of new therapeutics to treat a wide range of human diseases. Further investigation into its pharmacokinetics, safety profile, and clinical efficacy is warranted.

References

- 1. mdpi.com [mdpi.com]

- 2. Protopine - Wikipedia [en.wikipedia.org]

- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ijper.org [ijper.org]

- 7. Protopine triggers apoptosis via the intrinsic pathway and regulation of ROS/PI3K/Akt signalling pathway in liver carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protopine | C20H19NO5 | CID 4970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Protopine - LKT Labs [lktlabs.com]

- 10. Protopine reduces the inflammatory activity of lipopolysaccharide-stimulated murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. all-imm.com [all-imm.com]

- 13. Anti-thrombotic and anti-inflammatory activities of protopine. | Semantic Scholar [semanticscholar.org]

- 14. Anti-Inflammatory Effect of Protopine through MAPK and NF-κB Signaling Regulation in HepG2 Cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Electrophysiological effects of protopine in cardiac myocytes: inhibition of multiple cation channel currents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protective effect of protopine on the focal cerebral ischaemic injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Protopine inhibits serotonin transporter and noradrenaline transporter and has the antidepressant-like effect in mice models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Protopine Exerts Neuroprotective Effects on Neonatal Hypoxic-Ischemic Brain Damage in Rats via Activation of the AMPK/PGC1α Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Protopine Exerts Neuroprotective Effects on Neonatal Hypoxic-Ischemic Brain Damage in Rats via Activation of the AMPK/PGC1α Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Protopine Hydrochloride: A Comprehensive Technical Guide to its Natural Sources, Biosynthesis, and Cellular Mechanisms

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Protopine (B1679745), a benzylisoquinoline alkaloid, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the natural sources of protopine, presenting quantitative data on its prevalence in various plant species. Detailed experimental protocols for its extraction and quantification are outlined to facilitate further research. Furthermore, this document elucidates the biosynthetic pathway of protopine and explores its molecular interactions, particularly its inhibitory effects on key cellular signaling pathways such as PI3K/Akt and MAPK/NF-κB. The information is presented through structured data tables and explanatory diagrams to serve as a comprehensive resource for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of Protopine

Protopine is predominantly found in plant species belonging to the Papaveraceae (poppy) , Fumariaceae (fumitory) , Berberidaceae (barberry) , Ranunculaceae (buttercup) , and Rutaceae (rue) families.[1][2][3][4] Its presence has been identified in a variety of genera, including but not limited to Papaver, Corydalis, Fumaria, Argemone, Chelidonium, Glaucium, Macleaya, and Dactylicapnos.[1][2][5][6][7][8]

Quantitative Analysis of Protopine in Various Plant Species

The concentration of protopine can vary significantly between different plant species and even between different parts of the same plant. The following table summarizes the quantitative data reported in the scientific literature.

| Plant Species | Family | Plant Part | Protopine Concentration | Reference |

| Argemone mexicana | Papaveraceae | Whole Plant | 840 ppm | [2] |

| Fumaria indica | Fumariaceae | Whole Plant | 3.69 ± 0.46% w/w | [9] |

| Fumaria officinalis | Fumariaceae | Aerial Parts | 258.3 mg/100 g | [10] |

| Fumaria parviflora | Fumariaceae | Aerial Parts | 288.27 mg/100 g | [10] |

| Fumaria rostellata | Fumariaceae | Aerial Parts | 156.15 mg/100 g | [10] |

| Corydalis racemosa | Papaveraceae | Herb | 0.905% | [11] |

Biosynthesis of Protopine

Protopine is biosynthesized from the benzylisoquinoline alkaloid (S)-Reticuline through a series of five enzymatic steps.[1]

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of protopine from plant materials.

Extraction of Protopine from Plant Material

Objective: To extract total alkaloids, including protopine, from dried plant material.

Materials:

-

Dried and powdered plant material (e.g., Fumaria indica)

-

Soxhlet apparatus

-

Rotary evaporator

Protocol:

-

Accurately weigh a desired amount of the dried, powdered plant material.

-

Place the powdered material in a thimble and insert it into the main chamber of the Soxhlet extractor.

-

Fill the distilling flask with methanol to approximately two-thirds of its volume.

-

Assemble the Soxhlet apparatus and heat the flask. The solvent will vaporize, travel up a distillation arm, and flood into the chamber housing the thimble of solid.

-

Allow the extraction to proceed for a sufficient number of cycles to ensure complete extraction of the alkaloids.

-

Once the extraction is complete, cool the apparatus and collect the methanolic extract from the distilling flask.

-

Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.[9]

Quantification of Protopine by High-Performance Thin-Layer Chromatography (HPTLC)

Objective: To separate and quantify protopine in a plant extract.

Instrumentation and Materials:

-

CAMAG HPTLC system with Linomat V applicator, TLC scanner, and appropriate software

-

HPTLC plates pre-coated with silica (B1680970) gel 60 F254

-

Protopine standard solution (1 mg/mL in methanol)

-

Prepared plant extract solution

-

Mobile phase: Toluene:Ethyl acetate (B1210297):Diethyl amine (8:2.5:0.5 v/v/v)[9]

Protocol:

-

Preparation of Standard and Sample Solutions:

-

Prepare a stock solution of protopine standard by dissolving 10 mg in 10 mL of HPLC-grade methanol.[3]

-

Prepare the sample solution by dissolving a known amount of the dried plant extract in methanol.

-

-

Chromatographic Development:

-

Apply the standard and sample solutions as bands onto the HPTLC plate using the Linomat V applicator.

-

Develop the plate in a twin-trough chamber saturated with the mobile phase for a distance of approximately 8 cm.

-

After development, air dry the plate.

-

-

Densitometric Analysis:

-

Scan the dried plate using a TLC scanner at a wavelength of 290 nm.[3]

-

Record the peak areas and Rf values. The Rf value for protopine is typically around 0.22 ± 0.03 under these conditions.[9]

-

Construct a calibration curve by plotting the peak area of the protopine standard against its concentration.

-

Quantify the amount of protopine in the sample by comparing its peak area to the calibration curve.[9]

-

Quantification of Protopine by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the concentration of protopine in a sample with high precision and accuracy.

Instrumentation and Materials:

-

HPLC system with a C18 column (e.g., Gemini C18, 4.6 mm × 250 mm, 5 µm) and a UV or DAD detector.[12][13]

-

Protopine standard solution

-

Prepared sample solution

-

Mobile phase: Acetonitrile and water (containing 0.8% triethylamine (B128534) and 3% acetic acid) in a ratio of 20:80 (v/v).[13]

Protocol:

-

Sample Preparation:

-

Prepare standard solutions of protopine at various concentrations in the mobile phase.

-

Prepare the sample solution by dissolving the extract in the mobile phase and filtering it through a 0.45 µm syringe filter.

-

-

Chromatographic Conditions:

-

Data Analysis:

-

Identify the protopine peak in the chromatogram based on the retention time of the standard.

-

Generate a calibration curve from the peak areas of the standard solutions.

-

Calculate the concentration of protopine in the sample based on its peak area and the calibration curve.

-

Quantification of Protopine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To achieve highly sensitive and selective quantification of protopine, especially in complex biological matrices.

Instrumentation and Materials:

-

LC-MS/MS system with an electrospray ionization (ESI) source.

-

C18 column.

-

Protopine standard solution.

-

Internal standard (e.g., phenacetin).

-

Mobile phase: Acetonitrile and water (containing 5 mM ammonium (B1175870) acetate and 0.2% glacial acetic acid) in a ratio of 40:60 (v/v).

Protocol:

-

Sample Preparation:

-

For plasma samples, perform a liquid-liquid extraction. For instance, extract 200 µL of plasma with dichloromethane (B109758) under basic conditions.

-

Evaporate the organic layer and reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Conditions:

-

Set the LC flow rate and gradient as required for optimal separation.

-

Operate the mass spectrometer in positive electrospray ionization mode.

-

Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for detection. For protopine, the transition m/z 354.6 → [product ion] can be monitored.

-

-

Quantification:

-

Create a calibration curve using the peak area ratios of protopine to the internal standard.

-

Determine the concentration of protopine in the samples from the calibration curve.

-

Cellular Signaling Pathways Modulated by Protopine

Protopine has been shown to exert its pharmacological effects by modulating key intracellular signaling pathways, particularly those involved in inflammation and cell survival.

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell growth, proliferation, and survival. Protopine has been demonstrated to inhibit this pathway, which contributes to its anti-tumor and pro-apoptotic effects.

References

- 1. Protopine attenuates inflammation stimulated by carrageenan and LPS via the MAPK/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protopine - LKT Labs [lktlabs.com]

- 3. Central composite design expert-supported development and validation of HPTLC method: Relevance in quantitative evaluation of protopine in Fumaria indica - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 5. Anti-Inflammatory Effect of Protopine through MAPK and NF-κB Signaling Regulation in HepG2 Cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Liquid Chromatography-Tandem Mass Spectrometry Simultaneous Determination and Pharmacokinetic Study of Fourteen Alkaloid Components in Dog Plasma after Oral Administration of Corydalis bungeana Turcz Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chalcogen.ro [chalcogen.ro]

- 10. researchgate.net [researchgate.net]

- 11. farmaciajournal.com [farmaciajournal.com]

- 12. researchgate.net [researchgate.net]

- 13. Simultaneous determination of tetrahydropalmatine, protopine, and palmatine in rat plasma by LC-ESI-MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Protopine hydrochloride chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protopine (B1679745) is a benzylisoquinoline alkaloid found in various plant species, most notably in the Papaveraceae (poppy) and Fumariaceae families. As a hydrochloride salt, its solubility and stability are enhanced, making it more suitable for research and potential therapeutic applications. Protopine has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key biological activities of protopine hydrochloride, with a focus on its mechanisms of action and relevant experimental methodologies.

Chemical Structure and Physicochemical Properties

This compound is the salt form of the isoquinoline (B145761) alkaloid protopine. The addition of hydrochloric acid improves its solubility in aqueous solutions.

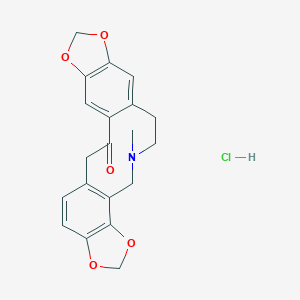

Chemical Structure:

Table 1: Physicochemical Properties of Protopine and this compound

| Property | Protopine | This compound | Reference(s) |

| Molecular Formula | C₂₀H₁₉NO₅ | C₂₀H₂₀ClNO₅ | [1][2] |

| Molecular Weight | 353.37 g/mol | 389.83 g/mol | [1][2] |

| CAS Number | 130-86-9 | 6164-47-2 | [1][2] |

| IUPAC Name | 15-methyl-7,9,19,21-tetraoxa-15-azapentacyclo[15.7.0.0⁴,¹².0⁶,¹⁰.0¹⁸,²²]tetracosa-1(17),4,6(10),11,18(22),23-hexaen-3-one | 15-methyl-7,9,19,21-tetraoxa-15-azapentacyclo[15.7.0.0⁴,¹².0⁶,¹⁰.0¹⁸,²²]tetracosa-1(17),4,6(10),11,18(22),23-hexaen-3-one; hydrochloride | [3] |

| Appearance | White crystals | Solid powder | [4][5] |

| Melting Point | 208 °C | Not specified | [5] |

| Solubility | Practically insoluble in water; Soluble in chloroform (B151607) (1:15) | Soluble in alcohol; Slightly soluble in water. Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [5][6] |

| pKa (protopine base) | 4.95 (estimated) | Not applicable | [7] |

Biological and Pharmacological Properties

This compound exhibits a wide range of biological activities, making it a subject of interest for drug development.

Table 2: Summary of Key Biological Activities and Quantitative Data

| Activity | Target/Assay | IC₅₀/EC₅₀/Other Quantitative Data | Reference(s) |

| Anti-inflammatory | Inhibition of iNOS and COX-2 expression in LPS-stimulated BV2 cells | - | [2] |

| Anti-cancer | Inhibition of cell viability in HL-60, A-549, and MCF-7 cancer cell lines | IC₅₀: 6.68 µM (HL-60), 20.47 µM (A-549), 22.59 µM (MCF-7) | [8] |

| Acetylcholinesterase Inhibition | In vitro enzyme assay | IC₅₀ = 69.81 µM | [9] |

| Calcium Channel Blockade | General activity | Not specified | [6] |

| Antiplatelet Aggregation | Inhibition of platelet aggregation induced by various agonists | IC₅₀ (µM): AA (12 ± 2), ADP (9 ± 2), Collagen (16 ± 2), PAF (11 ± 1) | [10] |

| Serotonin Transporter (SERT) Inhibition | Uptake assay in S6 cells | IC₅₀ = 0.94 µM | [11] |

| Noradrenaline Transporter (NET) Inhibition | Uptake assay in N1 cells | IC₅₀ = 19.5 µM | [11] |

Table 3: Pharmacokinetic and Toxicological Data

| Parameter | Value | Species | Reference(s) |

| Oral LD₅₀ | 313.10 mg/kg | Mouse | [7] |

| Intraperitoneal LD₅₀ | 102 mg/kg | Not specified | [1] |

| T₁/₂ α (intravenous) | 0.05 h | Rat | [3] |

| T₁/₂ β (intravenous) | 1.85 h | Rat | [3] |

| Clearance (CL) (intravenous) | 6.41 L/h | Rat | [3] |

| Volume of Distribution (Vd) (intravenous) | 17.27 L | Rat | [3] |

Mechanisms of Action and Signaling Pathways

This compound exerts its effects through the modulation of several key signaling pathways.

Anti-inflammatory Effects via MAPK/NF-κB Pathway Inhibition

Protopine has been shown to attenuate inflammatory responses by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1][12] In lipopolysaccharide (LPS)-stimulated cells, protopine suppresses the phosphorylation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB.[12] This, in turn, downregulates the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2]

Caption: Protopine's inhibition of the MAPK/NF-κB signaling pathway.

Anti-cancer Effects via ROS/PI3K/Akt Pathway and Apoptosis Induction

Protopine has demonstrated significant anti-cancer activity in various cancer cell lines. One of the key mechanisms is the induction of apoptosis through the intrinsic pathway. Protopine treatment leads to an accumulation of intracellular Reactive Oxygen Species (ROS), which in turn inhibits the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[13] This inhibition, coupled with the activation of caspase-9 and caspase-3, and the release of cytochrome c from the mitochondria, culminates in apoptotic cell death.[1][13]

Caption: Protopine-induced apoptosis via ROS and PI3K/Akt inhibition.

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the biological activities of this compound. Note: These are generalized protocols and may require optimization for specific experimental conditions.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.

-

Methodology Summary:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to an untreated control.

-

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is employed to detect changes in the expression and phosphorylation status of proteins within signaling cascades.

-

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

-

Methodology Summary for NF-κB Activation:

-

Treat cells with this compound with or without an inflammatory stimulus (e.g., LPS).

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of IκBα and p65.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify apoptosis.

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescein (B123965) isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

-

Methodology Summary:

-

Treat cells with this compound for the desired time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Acetylcholinesterase Inhibition Assay

This assay determines the inhibitory effect of protopine on acetylcholinesterase activity.[9]

-

Principle: Based on Ellman's method, acetylthiocholine (B1193921) is hydrolyzed by acetylcholinesterase to thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate. The rate of color formation is proportional to the enzyme activity.

-

Methodology Summary:

-

Prepare a reaction mixture containing phosphate (B84403) buffer, DTNB, and the test compound (this compound) at various concentrations in a 96-well plate.

-

Add acetylcholinesterase to each well and incubate.

-

Initiate the reaction by adding the substrate, acetylthiocholine iodide.

-

Measure the increase in absorbance at 412 nm over time using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

-

Caption: Experimental workflow for Acetylcholinesterase Inhibition Assay.

Conclusion

This compound is a promising natural compound with a multifaceted pharmacological profile. Its ability to modulate key signaling pathways involved in inflammation and cancer, such as the MAPK/NF-κB and PI3K/Akt pathways, underscores its therapeutic potential. Further research, including more detailed mechanistic studies and preclinical in vivo evaluations, is warranted to fully elucidate its efficacy and safety for potential clinical applications. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic utility of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Protopine attenuates inflammation stimulated by carrageenan and LPS via the MAPK/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. all-imm.com [all-imm.com]

- 5. Analysis of microtubule polymerization dynamics in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of inhibitors' potency (IC50) by a direct high-performance liquid chromatographic method on an immobilised acetylcholinesterase column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. all-imm.com [all-imm.com]

- 8. Phytochemical Screening [protocols.io]

- 9. Application of HPLC-DAD for In Vitro Investigation of Acetylcholinesterase Inhibition Activity of Selected Isoquinoline Alkaloids from Sanguinaria canadensis Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. Anti-Inflammatory Effect of Protopine through MAPK and NF-κB Signaling Regulation in HepG2 Cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protopine triggers apoptosis via the intrinsic pathway and regulation of ROS/PI3K/Akt signalling pathway in liver carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Protopine Hydrochloride: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protopine (B1679745) hydrochloride, an isoquinoline (B145761) alkaloid salt, is a compound of significant interest in pharmacological research. This document provides a detailed technical guide on its core physicochemical properties, with a primary focus on its molecular weight, and delves into its complex biological activities and mechanisms of action. It is intended to serve as a comprehensive resource for researchers and professionals in drug development, offering structured data, detailed experimental methodologies, and visual representations of its cellular signaling pathways.

Physicochemical Properties

Protopine hydrochloride is the hydrochloride salt of protopine, an alkaloid naturally occurring in plants of the Papaveraceae family, such as the opium poppy.[1] The addition of hydrochloric acid to the protopine base increases its solubility in aqueous solutions, facilitating its use in experimental settings.

Molecular Identity and Weight

The fundamental physicochemical characteristics of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₉NO₅·HCl | [2][3] |

| Molecular Weight | 389.83 g/mol | [2][3][4][5] |

| CAS Number | 6164-47-2 | [2][4][5] |

| Appearance | White to off-white solid powder | [3][4] |

| Purity | ≥95% (HPLC) to ≥98% | [4][5] |

Pharmacological Activities and Mechanisms of Action

This compound exhibits a wide array of biological effects, making it a subject of extensive research. Its primary activities include anti-inflammatory, anti-cancer, anti-platelet, and neuroprotective effects.

Anti-Cancer Activity

Protopine has demonstrated significant anti-tumor activities in various cancer cell lines, including liver, prostate, and breast cancer.[4][6][7] A key mechanism of its anti-cancer action is the induction of apoptosis (programmed cell death) through the intrinsic pathway.[2][4][8]

Key Signaling Pathways:

-

PI3K/Akt Pathway Inhibition: Protopine has been shown to inhibit the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation.[2][4][5][8] This inhibition is often preceded by the generation of reactive oxygen species (ROS).[2][4][5][8]

-

Induction of Apoptosis: The compound upregulates the expression of pro-apoptotic proteins such as caspase-3 and caspase-9.[2][4] It also influences the Bcl-2 family of proteins, decreasing the levels of anti-apoptotic members like Bcl-2.[2]

Neuroprotective and Anticholinesterase Activity

This compound acts as a reversible and competitive inhibitor of acetylcholinesterase, the enzyme that breaks down the neurotransmitter acetylcholine.[2] This activity suggests its potential in managing neurodegenerative diseases like Alzheimer's disease.[6] It has also been shown to alleviate scopolamine-induced memory impairment in animal models.[2]

Anti-Platelet and Cardiovascular Effects

This compound functions as a Ca²⁺ channel blocker and an antiplatelet agent.[5][7] It inhibits platelet aggregation, which is a key process in thrombosis.[6] The mechanism involves the inhibition of thromboxane (B8750289) A2 synthesis and a reduction in cytoplasmic Ca²⁺ levels.[6]

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in protopine research.

Cell Viability Assessment (MTT Assay)

This protocol is used to assess the effect of this compound on the viability of cancer cells.[4][8]

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HepG2, Huh7) in 96-well plates at a density of 5x10³ cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 10-40 µM) for specified durations (e.g., 24-96 hours).[2]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the control group.

Apoptosis Analysis (Flow Cytometry)

This method quantifies the extent of apoptosis induced by this compound.[4][8]

Methodology:

-

Cell Treatment: Treat cells with this compound as described in the cell viability assay.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-positive/PI-negative cells: Early apoptosis.

-

Annexin V-positive/PI-positive cells: Late apoptosis/necrosis.

-

Protein Expression Analysis (Western Blotting)

Western blotting is used to measure the levels of specific proteins involved in signaling pathways affected by this compound.[4][8]

Methodology:

-

Protein Extraction: Lyse the treated cells and determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, Caspase-3, Bcl-2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Data Summary

The following table summarizes key quantitative findings from in vitro and in vivo studies on protopine.

| Parameter | Organism/Cell Line | Concentration/Dose | Effect | Source |

| Cell Viability Inhibition | HepG2, Huh7 | 10-40 µM | Inhibits cell viability, migration, and invasion. | [2] |

| Apoptosis Induction | HepG2, Huh7 | 10-40 µM | Induces apoptosis by increasing caspase-3 and -9. | [2] |

| ROS Generation | HepG2, Huh7 | 10-40 µM | Induces the generation of reactive oxygen species. | [2] |

| Tumor Growth Inhibition | Xenograft mice | 5-20 mg/kg (i.v.) | Inhibits tumor growth and PI3K/Akt pathway. | [2] |

| Antidepressant-like Effect | Mice | 5-20 mg/kg (i.p.) | Shows antidepressant-like effects. | [2] |

| Memory Impairment Alleviation | Mice | 0.1 and 1 mg/kg (i.p.) | Alleviates scopolamine-induced memory impairment. | [2] |

| Anticonvulsant Activity | Mice | 0.005, 0.05 mg/kg | Prolonged seizure latency and shortened duration. | [6] |

Conclusion

This compound is a multifaceted alkaloid with a well-defined molecular weight and a broad spectrum of pharmacological activities. Its ability to modulate key signaling pathways, particularly in the context of cancer and neurodegenerative diseases, underscores its potential as a lead compound in drug discovery. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore the therapeutic applications of this promising natural product.

References

- 1. Protopine - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Protopine triggers apoptosis via the intrinsic pathway and regulation of ROS/PI3K/Akt signalling pathway in liver carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. scientificlabs.com [scientificlabs.com]

- 8. Protopine triggers apoptosis via the intrinsic pathway and regulation of ROS/PI3K/Akt signalling pathway in liver carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Protopine Hydrochloride: A Technical Guide to Solubility and In Vitro Experimental Design

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of protopine (B1679745) hydrochloride in various solvents. It is designed to be a valuable resource for researchers and scientists working with this bioactive alkaloid. The guide includes a detailed summary of quantitative and qualitative solubility data, standardized experimental protocols for solubility determination and key biological assays, and visualizations of relevant signaling pathways and experimental workflows.

Solubility of Protopine Hydrochloride

This compound, a quaternary benzophenanthridine alkaloid, exhibits a range of solubilities across different solvent classes. The following table summarizes the available quantitative and qualitative solubility data to guide solution preparation for research and development purposes.

| Solvent | Quantitative Solubility | Qualitative Solubility | Reference |

| Water | ~ 6.99 mg/mL (1 part in 143 parts water) at 13 °C | Soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | ~ 0.1 mg/mL | Soluble | [2] |

| Dimethylformamide (DMF) | ~ 0.1 mg/mL | Soluble | [2] |

| Ethanol | Data not available | Soluble | [1] |

| Methanol | Data not available | Soluble | N/A |

| Acetone | Data not available | Soluble | N/A |

| Chloroform | Data not available | Soluble | N/A |

| Dichloromethane | Data not available | Soluble | N/A |

| Ethyl Acetate | Data not available | Soluble | N/A |

Experimental Protocols

This section outlines detailed methodologies for key experiments related to the study of this compound.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a glass vial containing a known volume of the solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

-

Quantification:

-

HPLC: Dilute the filtrate with an appropriate mobile phase and inject it into an HPLC system equipped with a suitable column and detector (e.g., UV detector at the λmax of this compound). Determine the concentration by comparing the peak area to a standard curve of known concentrations.

-

UV-Vis Spectrophotometry: If this compound has a distinct absorbance peak and the solvent does not interfere, measure the absorbance of the diluted filtrate. Calculate the concentration using a standard curve prepared in the same solvent.

-

-

Data Analysis: The determined concentration represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Objective: To determine the cytotoxic effect of this compound on a specific cell line.

Materials:

-

Cancer cell line of interest (e.g., HepG2, MCF-7)

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in a complete cell culture medium. Remove the old medium from the wells and add the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a positive control for cytotoxicity if available.

-

Incubation: Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) at 37 °C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow related to this compound.

Signaling Pathways

Caption: this compound Induced Apoptosis Pathway.

Caption: this compound's Role in Calcium Signaling.

Experimental Workflow

References

Protopine Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protopine (B1679745), a benzylisoquinoline alkaloid predominantly found in plants of the Papaveraceae family, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of protopine hydrochloride, covering its historical discovery, physicochemical properties, synthesis, and key experimental protocols for its evaluation. Furthermore, it elucidates the molecular mechanisms underlying its therapeutic potential, with a focus on its modulation of critical signaling pathways. All quantitative data are presented in structured tables for comparative analysis, and complex biological and experimental processes are visualized through detailed diagrams.

Discovery and History

Protopine was first isolated in 1871 by O. Hesse from opium. Its structure was later elucidated, and its synthesis was a subject of investigation by notable chemists, including William Henry Perkin Jr., who published a series of papers on the synthesis of protopine and the related alkaloid cryptopine (B45906) in the Journal of the Chemical Society, Transactions in 1916.[1][2] Protopine is considered a typical alkaloid of the poppy family (Papaveraceae) due to its widespread presence across various species within this family.[3]

Physicochemical Properties

This compound is the salt form of protopine, created by the action of dilute hydrochloric acid on the protopine free base.[4] It presents as a solid, with its crystalline form being monoclinic prisms from an alcohol and chloroform (B151607) mixture.[5] The hydrochloride salt is soluble in alcohol.[6]

Table 1: Physicochemical Properties of Protopine and this compound

| Property | Value | Source |

| Protopine (Base) | ||

| Molecular Formula | C₂₀H₁₉NO₅ | [5] |

| Molecular Weight | 353.4 g/mol | [5] |

| Melting Point | 208 °C | [5] |

| Solubility (Water) | Practically insoluble | [5] |

| pKa (Strongest Basic) | 4.95 (Predicted) | [7] |

| UV max (in 95% ethanol) | 293 nm (log ε = 3.93) | [8] |

| This compound | ||

| Molecular Formula | C₂₀H₂₀ClNO₅ | [2] |

| Molecular Weight | 389.83 g/mol | [2] |

| CAS Number | 6164-47-2 | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [9] |

Synthesis and Extraction

Historical Synthesis

One of the early synthetic routes to protopine alkaloids was developed by Perkin, which involved a multi-step process. Modern synthetic strategies have also been developed, such as a method based on the ring enlargement of indeno[2,1-a][10]benzazepines through singlet oxygen oxygenation.[11]

Extraction from Natural Sources

Protopine is commonly extracted from the tubers of Corydalis species and other plants of the Papaveraceae family.[12]

Experimental Protocol: Extraction of Protopine from Corydalis yanhusuo

-

Maceration: The powdered plant material (e.g., 50 g of dried Fumaria indica) is first defatted with petroleum ether (300 mL) through maceration.[13]

-

Soxhlet Extraction: The defatted powder is then subjected to Soxhlet extraction with methanol (B129727) (300 mL) for 6 hours.[13]

-

Concentration: The resulting extract is concentrated using a rotary evaporator.[13]

-